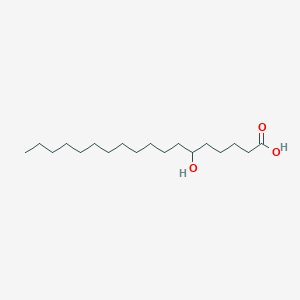

2-Hydroxystearic acid

描述

属性

IUPAC Name |

2-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHBGTRZFAVZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415248 | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-22-1, 17773-30-7, 1330-70-7 | |

| Record name | 2-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyoctadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyoctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Sphingolipid Diversity: A Technical Guide to the Mammalian Biosynthesis of 2-Hydroxyoctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthesis of 2-hydroxyoctadecanoic acid, a crucial component of sphingolipids vital for mammalian nervous system and skin integrity. This document provides a comprehensive overview of the enzymatic pathways, quantitative data, detailed experimental protocols, and visual representations of the core processes, designed to empower researchers in their exploration of this significant metabolic pathway.

Introduction: The Significance of 2-Hydroxylation

2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, is a 2-hydroxylated long-chain saturated fatty acid. In mammals, its primary role is as a constituent of sphingolipids, a class of lipids fundamental to cell membrane structure and signaling.[1] The introduction of a hydroxyl group at the alpha-carbon (C-2) of octadecanoic acid imparts unique biochemical properties to the sphingolipids that incorporate it, influencing membrane fluidity, lipid packing, and protein interactions. These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the epidermis, highlighting their critical functions in nerve insulation and skin barrier formation.[2][3] Dysregulation of 2-hydroxy fatty acid biosynthesis is linked to severe neurological disorders, underscoring the importance of understanding its underlying mechanisms.[3]

The Central Biosynthetic Pathway

The biosynthesis of 2-hydroxyoctadecanoic acid in mammals is primarily catalyzed by a single key enzyme: Fatty Acid 2-Hydroxylase (FA2H) .[1][4] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[1] The overall pathway can be conceptualized as an initial hydroxylation of the fatty acid precursor, followed by its incorporation into the sphingolipid backbone.

The synthesis of 2-hydroxylated sphingolipids follows the general de novo sphingolipid synthesis pathway, with the critical addition of the 2-hydroxylation step. The precursor, octadecanoic acid (stearic acid), is converted to (R)-2-hydroxyoctadecanoic acid.[5][6] This modified fatty acid is then activated to its CoA ester and subsequently incorporated into ceramide by ceramide synthases.

Quantitative Data

Quantitative analysis of FA2H activity and the abundance of its products is crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative findings from the literature.

Table 1: FA2H Substrate Specificity and Products

| Substrate | Product | Stereospecificity | Reference |

| Octadecanoic acid | (R)-2-Hydroxyoctadecanoic acid | (R)-enantiomer | [5][6] |

| Hexadecanoic acid | (R)-2-Hydroxyhexadecanoic acid | (R)-enantiomer | [5] |

| Docosanoic acid | 2-Hydroxydocosanoic acid | Not specified | [5] |

| Tetracosanoic acid | 2-Hydroxytetracosanoic acid | Not specified | [7] |

Table 2: Relative FA2H Activity During Mouse Brain Development

| Postnatal Day (P) | Relative FA2H Activity (fold increase from P1) | Reference |

| 1 | 1.0 | [8] |

| 20 | ~5.0 | [8] |

| 83 | ~1.5 (30% of peak activity) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-hydroxyoctadecanoic acid biosynthesis.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a method for measuring FA2H activity in vitro using a deuterated substrate and GC-MS analysis.[2]

Materials:

-

Microsomal fractions from FA2H-transfected cells or tissue homogenates.

-

[3,3,5,5-D4]tetracosanoic acid (or other deuterated fatty acid substrate).

-

α-cyclodextrin solution.

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Purified NADPH:cytochrome P-450 reductase.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Internal standard (e.g., deuterated 2-hydroxy fatty acid).

-

Solvents for extraction (e.g., chloroform, methanol).

-

Derivatization reagents (e.g., BSTFA with 1% TMCS).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Substrate Preparation: Solubilize the deuterated fatty acid substrate in α-cyclodextrin solution.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein, the reconstituted electron transfer system (NADPH regeneration system and NADPH:cytochrome P-450 reductase), and the reaction buffer.

-

Initiate Reaction: Add the deuterated fatty acid substrate to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be terminated while it is in the linear range.

-

Termination and Extraction: Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

-

Derivatization: Collect the lower organic phase, evaporate the solvent, and derivatize the dried residue to form trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS to quantify the formation of the deuterated 2-hydroxylated product relative to the internal standard.

Lipid Extraction from Mammalian Cells for 2-Hydroxyoctadecanoic Acid Analysis

This protocol describes a common lipid extraction method based on the Bligh-Dyer procedure, suitable for the analysis of 2-hydroxy fatty acids from cultured cells.[1][9]

Materials:

-

Cultured mammalian cells (adherent or suspension).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Chloroform (HPLC grade).

-

Methanol (HPLC grade).

-

0.9% NaCl solution.

-

Glass centrifuge tubes with Teflon-lined caps.

-

Cell scraper (for adherent cells).

-

Centrifuge.

-

Nitrogen gas evaporator or vacuum concentrator.

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cell monolayer with ice-cold PBS, then scrape the cells into a small volume of PBS.

-

Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in a small volume of PBS.

-

-

Lipid Extraction:

-

Transfer the cell suspension to a glass centrifuge tube.

-

Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v), accounting for the initial aqueous volume of the cell suspension.

-

Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Collection of Lipid Phase:

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

-

-

Drying and Storage:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

The dried lipid extract can be stored at -80°C until further analysis.

-

Analysis of 2-Hydroxyoctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxyl and hydroxyl groups of 2-hydroxyoctadecanoic acid must be derivatized to increase their volatility. A two-step derivatization is typically employed.[1][3]

Materials:

-

Dried lipid extract.

-

Methanolic HCl or BF3-methanol for methylation.

-

Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Acetonitrile.

-

Hexane.

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Methylation (Esterification of the Carboxyl Group):

-

To the dried lipid extract, add methanolic HCl or BF3-methanol.

-

Heat at 60-80°C for 30-60 minutes to form fatty acid methyl esters (FAMEs).

-

Cool the reaction, add water and extract the FAMEs with hexane.

-

Evaporate the hexane layer to dryness.

-

-

Silylation (Derivatization of the Hydroxyl Group):

-

To the dried FAMEs, add acetonitrile and the silylating reagent (e.g., BSTFA with 1% TMCS).

-

Heat at 60°C for 30 minutes.

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the 2-hydroxyoctadecanoic acid derivative from other fatty acids.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.

-

Signaling and Functional Roles

The incorporation of 2-hydroxyoctadecanoic acid into sphingolipids has significant functional consequences, particularly in the organization of plasma membrane nanodomains, often referred to as lipid rafts.[10][11] These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction.

The hydroxyl group of 2-hydroxy fatty acids can participate in hydrogen bonding networks within the membrane, leading to tighter lipid packing and altered membrane properties. This, in turn, can influence the localization and activity of membrane-associated proteins involved in signaling cascades. For instance, 2-hydroxy sphingolipids have been shown to be necessary for the proper organization of plasma membrane nanodomains and the subsequent reactive oxygen species (ROS) burst during immune responses in plants, a principle that may have parallels in mammalian systems.[10][11]

Dysregulation of 2-hydroxy sphingolipid levels due to mutations in FA2H has been linked to altered sphingolipid signaling, contributing to the pathology of neurodegenerative diseases.[3] While the precise signaling pathways are still under active investigation, it is clear that the 2-hydroxylation of fatty acids is a critical modification for maintaining cellular homeostasis and function.

Conclusion

The biosynthesis of 2-hydroxyoctadecanoic acid, orchestrated by the enzyme FA2H, is a pivotal process in mammalian lipid metabolism. The resulting 2-hydroxylated sphingolipids are indispensable for the structural integrity and function of the nervous system and skin. This guide has provided a comprehensive technical overview of this pathway, from the core enzymatic reaction to detailed analytical protocols and the functional implications in cellular signaling. A deeper understanding of this pathway is essential for developing therapeutic strategies for diseases associated with its dysregulation and for advancing our knowledge of sphingolipid biology.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FA2H - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Enantiomers of 2-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and biological significance of the enantiomers of 2-hydroxystearic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in lipid research, drug development, and related fields.

Introduction to this compound

This compound, also known as 2-hydroxyoctadecanoic acid, is a saturated fatty acid that contains a hydroxyl group at the alpha-carbon.[1][2] This structural feature introduces a chiral center, resulting in the existence of two enantiomers: (R)-2-hydroxystearic acid and (S)-2-hydroxystearic acid. These enantiomers exhibit distinct metabolic fates and biological activities, making their individual study crucial for understanding their physiological and pathological roles.

In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3] This enzyme displays stereospecificity, predominantly producing the (R)-enantiomer.[4] These 2-hydroxylated fatty acids are key components of sphingolipids, particularly in the nervous system and skin, where they contribute to the structural integrity and function of cell membranes.[3]

Physicochemical and Biological Properties

The distinct stereochemistry of (R)- and (S)-2-hydroxystearic acid leads to differences in their physical properties and biological activities. While specific data for the individual enantiomers of this compound are limited in the literature, the following tables summarize the available quantitative data for the racemic mixture and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆O₃ | [1][5][6] |

| Molecular Weight | 300.48 g/mol | [1][5][6] |

| Melting Point (Racemic) | 75 °C | [7] |

| Melting Point (Enantiomers) | Data not available | |

| Specific Rotation ([α]D) | Data not available | |

| Solubility | Insoluble in water; Soluble in chloroform:methanol (5:1) | [6] |

Table 2: Biological Activity of Hydroxystearic Acid Isomers

| Compound | Cell Line | IC₅₀ (µM) | Biological Effect | Source(s) |

| (R)-9-Hydroxystearic acid methyl ester | HT29 | 49 ± 1.3 | Growth inhibition | [8] |

| (S)-9-Hydroxystearic acid methyl ester | HT29 | 51 ± 1.1 | Growth inhibition | [8] |

| Racemic this compound | Ehrlich ascites tumor (EAT) cells | 100 | Growth reduction | [6] |

Metabolic and Signaling Pathways

The metabolism of this compound is intricately linked to sphingolipid biosynthesis. The FA2H enzyme plays a pivotal role in the stereospecific production of (R)-2-hydroxystearic acid, which is then incorporated into various sphingolipids.

Metabolic Pathway of (R)-2-Hydroxystearic Acid

The following diagram illustrates the enzymatic synthesis of (R)-2-hydroxystearic acid and its incorporation into sphingolipids.

Signaling Pathways Influenced by 2-Hydroxylated Sphingolipids

Emerging evidence suggests that 2-hydroxylated sphingolipids are not merely structural components but also play roles in cell signaling. Dysregulation of FA2H and, consequently, 2-hydroxylated sphingolipid levels have been implicated in various signaling pathways related to cancer.

Experimental Protocols

This section provides detailed methodologies for the synthesis and separation of this compound enantiomers.

Synthesis of Racemic this compound

A general method for the synthesis of α-hydroxy fatty acids involves the α-chlorination of the corresponding fatty acid followed by hydrolysis.[9]

Workflow for Racemic Synthesis:

Protocol:

-

α-Chlorination: In a round-bottom flask, combine stearic acid and trichloroisocyanuric acid (TCCA). The reaction is performed under solvent-free conditions. The mixture is heated and stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: The crude 2-chlorostearic acid is then subjected to hydrolysis. A solution of potassium hydroxide (KOH) in water is prepared and brought to reflux. The 2-chlorostearic acid is added, and the mixture is refluxed for approximately 24 hours.[9]

-

Purification: After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the crude this compound. The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like acetonitrile.[9]

Chiral Resolution by Diastereomeric Salt Crystallization

The separation of the racemic mixture into its individual enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4]

Workflow for Chiral Resolution:

Protocol:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ether). In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in a nonpolar solvent (e.g., light petroleum).[4]

-

Crystallization: Add the solution of the racemic acid to the solution of the chiral amine. The diastereomeric salt with lower solubility will precipitate. Allow the crystallization to proceed, potentially with cooling, to maximize the yield of the less soluble salt.

-

Isolation and Purification: Collect the precipitated diastereomeric salt by filtration. The salt can be recrystallized multiple times from a suitable solvent mixture (e.g., light petroleum-ether) to enhance its diastereomeric purity.[4]

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 10% HCl) to protonate the carboxylic acid.

-

Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ether). The organic layer is then washed, dried, and the solvent is evaporated to yield the purified enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound. The following is a representative protocol that can be adapted for this purpose.

Protocol:

-

Sample Preparation: Prepare a standard solution of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for fatty acids.

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The enantiomers of this compound possess distinct properties and biological roles. The stereospecific synthesis of the (R)-enantiomer by FA2H and its incorporation into sphingolipids highlight its importance in membrane biology. Furthermore, the emerging roles of 2-hydroxylated sphingolipids in cell signaling pathways present exciting opportunities for future research and drug development. The experimental protocols provided in this guide offer a starting point for the synthesis and separation of these important molecules, enabling further investigation into their specific functions. Further research is warranted to fully elucidate the physicochemical properties and biological activities of the individual enantiomers of this compound.

References

- 1. GSRS [precision.fda.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1this compound, 106-14-9 [thegoodscentscompany.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Alpha-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of alpha-hydroxy fatty acids (AHFAs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the key characteristics of AHFAs, outlines experimental protocols for their analysis, and illustrates relevant biological pathways.

Physical Properties

Alpha-hydroxy fatty acids are carboxylic acids with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This structural feature significantly influences their physical properties compared to their non-hydroxylated counterparts. Generally, AHFAs are colorless liquids or white, waxy solids at room temperature, with their state depending on the length of the carbon chain.

Melting and Boiling Points

The melting and boiling points of AHFAs are influenced by the length of the alkyl chain and the presence of the hydroxyl group, which allows for hydrogen bonding. This results in higher melting and boiling points compared to analogous simple fatty acids.

| Property | Alpha-Hydroxy Fatty Acid | Value |

| Melting Point (°C) | 2-Hydroxypropanoic acid (Lactic acid) | 18[1] |

| 2-Hydroxymyristic acid | ~69.3 (for a mixture)[2] | |

| 2-Hydroxypalmitic acid | 85.7 | |

| 2-Hydroxystearic acid | 90.8 | |

| 1this compound | 72-76[3] | |

| Boiling Point (°C) | 2-Hydroxypropanoic acid (Lactic acid) | 122 (at 15 mmHg)[1] |

| General Fatty Acids | Boiling points of fatty acid methyl esters increase with chain length. For instance, the boiling point of a fatty acid methyl ester from castor oil (rich in ricinoleic acid, a hydroxy fatty acid) is reported as 170°C.[4] |

Solubility

The presence of both a polar carboxyl group and a hydroxyl group makes shorter-chain AHFAs soluble in water. However, as the length of the nonpolar alkyl chain increases, their solubility in water decreases significantly, while their solubility in organic solvents increases.

| Solvent | Alpha-Hydroxy Fatty Acid | Solubility |

| Water | 2-Hydroxypropanoic acid (Lactic acid) | Miscible[1] |

| Long-chain AHFAs (e.g., 1this compound) | Insoluble[3][5] | |

| Organic Solvents (e.g., Ethanol, Ether, Chloroform) | Long-chain AHFAs (e.g., 1this compound) | Soluble[3][5] |

| Palmitic acid (for comparison) | Soluble in ethanol, DMSO, and DMF.[6] Sparingly soluble in aqueous buffers.[6] |

Chemical Properties

The chemical reactivity of AHFAs is characterized by the presence of two functional groups: the carboxylic acid and the alpha-hydroxyl group.

Acidity (pKa)

The alpha-hydroxyl group is electron-withdrawing, which increases the acidity of the carboxylic acid group compared to the corresponding non-hydroxylated fatty acid. This results in a lower pKa value.

| Alpha-Hydroxy Fatty Acid | pKa |

| 2-Hydroxypropanoic acid (Lactic acid) | 3.86[1] |

| Mandelic acid (an aromatic AHA) | ~3.4[7] |

| Long-chain saturated fatty acids (in a bilayer) | 6.63 - 6.94[8] |

Spectroscopic Properties

The structural features of AHFAs give rise to characteristic signals in various spectroscopic analyses.

| Technique | Key Feature | Description |

| ¹H NMR | -CH(OH)- proton: | Appears around ~3.6 ppm as a multiplet.[9] |

| -COOH proton: | Broad singlet between ~11.0 - 12.0 ppm .[9] | |

| α-CH₂ protons: | Triplet around ~2.3 ppm .[9] | |

| ¹³C NMR | -C(OH)- carbon: | Signal in the range of ~70-75 ppm . |

| -COOH carbon: | Signal in the range of ~175-180 ppm . | |

| Infrared (IR) Spectroscopy | O-H stretch (hydroxyl): | Broad band around 3300-3500 cm⁻¹ . |

| C=O stretch (carboxyl): | Strong band around 1700-1730 cm⁻¹ . | |

| C-O stretch (hydroxyl): | Band around 1050-1150 cm⁻¹ . | |

| Mass Spectrometry (MS) | Fragmentation: | Characteristic fragmentation patterns include the loss of water (H₂O) from the carboxyl group and cleavage at the carbon-carbon bond alpha to the hydroxyl group.[10] In negative ion mode, fragmentation can yield valuable structural information about the position of the hydroxyl group.[11] |

Experimental Protocols

Synthesis of Alpha-Hydroxy Fatty Acids

A common method for the synthesis of AHFAs involves the α-chlorination of a fatty acid followed by nucleophilic substitution with a hydroxide ion.

Caption: General workflow for the GC-MS analysis of AHFAs.

Detailed Methodology:

-

Lipid Extraction: Lipids, including AHFAs, are extracted from the biological matrix using a suitable solvent system (e.g., chloroform:methanol).

-

Derivatization: Due to their low volatility, AHFAs require derivatization prior to GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers of the hydroxyl and carboxyl groups. T[12]his is often achieved by reacting the extracted lipids with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. 3[12]. GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized AHFAs based on their boiling points.

-

Ionization: Electron ionization (EI) is commonly used.

-

-

Data Analysis: The mass spectra of the eluting peaks are compared to spectral libraries for identification. Characteristic fragment ions can be used to determine the position of the hydroxyl group.

[13]##### 3.2.2. HPLC Analysis

Workflow for HPLC Analysis of AHFAs

References

- 1. Lactic acid - Wikipedia [en.wikipedia.org]

- 2. iris.unito.it [iris.unito.it]

- 3. 1this compound | 106-14-9 [chemicalbook.com]

- 4. isarpublisher.com [isarpublisher.com]

- 5. parchem.com [parchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. marinelipids.ca [marinelipids.ca]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxystearic Acid in Nervous System Lipid Composition

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxystearic acid is a 2-hydroxylated long-chain saturated fatty acid that is a vital component of sphingolipids, particularly within the nervous system.[1] Its presence is most notable in the myelin sheath, the lipid-rich insulating layer that surrounds axons, where it contributes to the unique biophysical properties and long-term stability of this critical structure.[2] The synthesis of this compound is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] Dysregulation of this compound metabolism is directly linked to severe neurodegenerative disorders, underscoring its importance in neural health. This guide provides a comprehensive overview of the role of this compound in the lipid composition of the nervous system, its biosynthesis, analytical methodologies for its quantification, and its implications in neurological diseases.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound involves the hydroxylation of stearic acid at the C-2 position. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1] FA2H introduces a hydroxyl group in a stereospecific manner, producing the (R)-enantiomer of this compound. Following its synthesis, this compound is incorporated into ceramides by ceramide synthases. These 2-hydroxy ceramides then serve as precursors for more complex sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.[1]

Quantitative Distribution in the Nervous System

2-hydroxylated fatty acids are significantly enriched in the white matter of the brain, consistent with their high concentration in myelin.[3] While specific concentrations of free this compound are low, its presence within complex sphingolipids is substantial. The levels of 2-hydroxylated fatty acids in galactosylceramide and sulfatides increase significantly during the period of active myelination.

Table 1: Relative Abundance of 2-Hydroxy Fatty Acids in Myelin Glycolipids

| Lipid Class | Developmental Stage | Percentage of Total Fatty Acids (%) | Source |

|---|---|---|---|

| Galactosylceramide | Neonatal (Rat Sciatic Nerve) | ~5 | [1] |

| Galactosylceramide | Adult (Rat Sciatic Nerve) | ~60 | [1] |

| Sulfatides | Neonatal (Rat Sciatic Nerve) | ~5 | [1] |

| Sulfatides | Adult (Rat Sciatic Nerve) | ~35 |[1] |

Table 2: Representative Concentrations of Metabolites in Human Brain

| Metabolite | Gray Matter (mM/liter) | White Matter (mM/liter) | Source |

|---|---|---|---|

| N-acetylaspartate (NAA) | 11.0 | 7.5 | [4] |

| Creatine (Cr) | 9.7 | 5.2 | [4] |

| Choline-containing compounds (Cho) | 1.9 | 1.6 | [4] |

Note: This table provides context for general metabolite concentrations in the brain; specific quantitative data for this compound remains an area of active research.

Role in Myelin Structure and Function

The presence of the 2-hydroxyl group on the acyl chain of sphingolipids, including those containing a stearic acid backbone, has profound effects on the properties of the myelin membrane. It is thought to increase intermolecular hydrogen bonding, leading to a more compact and stable lipid bilayer.[2] This enhanced stability is crucial for the long-term integrity of the myelin sheath. Studies in Fa2h knockout mice have shown that while myelin can form without 2-hydroxylated sphingolipids, it undergoes age-dependent degeneration, leading to axonal loss and neurological deficits.[2]

Association with Neurological Diseases

Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)

Mutations in the FA2H gene that result in a loss of enzyme function are the cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also known as Spastic Paraplegia 35 (SPG35).[1] This is a rare, autosomal recessive neurodegenerative disorder characterized by progressive spasticity, ataxia, cognitive decline, and leukodystrophy. The absence of 2-hydroxylated sphingolipids in the myelin of these patients leads to its breakdown, highlighting the critical role of this compound-containing lipids in myelin maintenance.

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system. Given the high concentration of 2-hydroxylated lipids in myelin, alterations in their metabolism are of significant interest in MS research. While direct measurements of this compound in MS lesions are not widely reported, lipidomic studies of MS patient samples have revealed dysregulation of various lipid classes, including sphingolipids.[5][6] Further research is needed to elucidate the specific role of this compound in the pathogenesis of MS.

Alzheimer's Disease (AD)

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. While research has focused on cholesterol and polyunsaturated fatty acids, the role of 2-hydroxylated fatty acids is less clear. Some studies have reported alterations in the fatty acid composition of different brain regions in AD patients.[7] However, a direct link between this compound levels and AD pathology has not been firmly established and warrants further investigation.

Experimental Protocols

Lipid Extraction from Nervous Tissue (Modified Folch Method)

This protocol describes a standard procedure for the total lipid extraction from brain tissue.

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Nitrogen gas stream evaporator

Procedure:

-

Weigh a sample of brain tissue (e.g., 100 mg) in a glass homogenizer tube.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

-

Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.25 volumes of 0.9% NaCl solution (e.g., 0.5 mL).

-

Vortex the mixture vigorously for 1 minute to partition the phases.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipids in a known volume of chloroform:methanol (2:1) for storage at -80°C.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of fatty acids. Due to the low volatility of this compound, derivatization is required.

Materials:

-

Dried total lipid extract

-

Internal standard (e.g., deuterated this compound)

-

Methanolysis reagent (e.g., 1.25 M HCl in methanol)

-

Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Methanolysis: To the dried lipid extract, add a known amount of internal standard. Add 1 mL of 1.25 M HCl in methanol. Heat at 85°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

-

Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs. Repeat the extraction.

-

Drying: Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove residual water.

-

Derivatization (Silylation): Evaporate the hexane under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[8][9]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions of the derivatized this compound and the internal standard.

-

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the analysis of this compound without derivatization, often in the context of a broader lipidomics analysis.

Materials:

-

Dried total lipid extract

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system with a reverse-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract containing a known amount of internal standard in a suitable solvent (e.g., methanol/chloroform 1:1).

-

LC Separation (Example Gradient):

-

Inject the sample onto the C18 column.

-

Start with a high percentage of Mobile Phase A.

-

Run a gradient to a high percentage of Mobile Phase B over 15-20 minutes to elute the lipids.

-

Re-equilibrate the column.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions:

-

This compound: Monitor the transition from the precursor ion (m/z 313.2) to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the deuterated analogue.

-

-

-

Quantification: Create a standard curve using known concentrations of this compound and the internal standard to quantify the amount in the sample.

Signaling Pathways

While this compound is primarily known for its structural role, the sphingolipids it forms are involved in cell signaling. 2-hydroxy ceramides have been shown to be more potent inducers of apoptosis than their non-hydroxylated counterparts.[1] Furthermore, 2-hydroxylated galactosylceramides in oligodendrocytes are implicated in transmembrane signaling that can affect the cytoskeleton and the clustering of membrane domains, potentially through the formation of "glycosynapses".[10]

Conclusion and Future Directions

This compound is an indispensable component of the nervous system, playing a critical structural role in maintaining the integrity of the myelin sheath. Its synthesis via FA2H and subsequent incorporation into sphingolipids are essential for long-term neuronal health. The severe consequences of FA2H deficiency underscore the importance of this lipid. Future research should focus on obtaining more precise quantitative data on the distribution of this compound in different brain regions and in various neurological disorders. Elucidating its specific signaling roles beyond its structural contributions will open new avenues for understanding nervous system function and developing novel therapeutic strategies for demyelinating and neurodegenerative diseases.

References

- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. THE 2-HYDROXY FATTY ACIDS IN WHITE MATTER OF INFANT AND ADULT BRAINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of metabolic concentrations between gray matter and white matter of human brain by in vivo 1H magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma lipids and their fatty acid composition in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in the fatty acid composition of the grey and white matter of different regions of the brains of patients with Alzheimer's disease and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. marinelipids.ca [marinelipids.ca]

- 10. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxystearic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid 2-hydroxylase (FA2H) is a critical enzyme in the biosynthesis of 2-hydroxylated fatty acids, which are essential components of sphingolipids. These lipids are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1] Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN), a form of neurodegeneration with brain iron accumulation (NBIA), and hereditary spastic paraplegia 35 (SPG35).[2][3][4][5] This technical guide provides a comprehensive overview of FA2H, its role in the synthesis of 2-hydroxystearic acid, its involvement in human disease, and detailed experimental protocols for its study.

FA2H: The Enzyme and its Function

FA2H is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the hydroxylation of the alpha-carbon of fatty acids, a crucial step in the formation of 2-hydroxylated sphingolipids.[1] The enzyme is a monooxygenase that utilizes NAD(P)H and contains a cytochrome b5 domain essential for its catalytic activity.[1][6] FA2H exhibits stereospecificity, producing the (R)-enantiomer of 2-hydroxy fatty acids.[7]

The primary function of FA2H is to produce 2-hydroxy fatty acids that are subsequently incorporated into ceramides and other complex sphingolipids like galactosylceramides and sulfatides. These 2-hydroxylated sphingolipids play a vital role in maintaining the integrity and function of myelin and the epidermal permeability barrier.[1][7]

The Synthesis of this compound

The synthesis of this compound is a multi-step process initiated by the enzymatic action of FA2H on a fatty acid substrate, such as stearic acid (C18:0). The overall reaction can be summarized as follows:

Stearic Acid + O2 + NADPH + H+ → this compound + NADP+ + H2O

This reaction is dependent on the presence of cytochrome b5 as an electron donor.[8] While the in vivo substrate can be a free fatty acid, there is evidence to suggest that FA2H may also act on fatty acids already incorporated into ceramides.[2]

Data Presentation: Quantitative Insights into FA2H

Quantitative data is crucial for understanding the enzymatic properties of FA2H and the physiological concentrations of its products. The following tables summarize key quantitative information available in the literature.

Table 1: FA2H Substrate Specificity and Kinetic Parameters

| Substrate (Fatty Acid) | Common Name | Chain Length | Km (µM) | Vmax (relative activity) |

| Tetracosanoic Acid | Lignoceric Acid | C24:0 | <0.18 | High |

| Hexadecanoic Acid | Palmitic Acid | C16:0 | N/A | Moderate |

| Octadecanoic Acid | Stearic Acid | C18:0 | N/A | Moderate |

| Docosanoic Acid | Behenic Acid | C22:0 | N/A | High |

Note: Comprehensive kinetic data for a wide range of substrates is limited. The relative Vmax is inferred from qualitative descriptions of substrate preference.[7]

Table 2: Concentration of 2-Hydroxylated Fatty Acids in Tissues

| Tissue | Lipid Class | 2-Hydroxy Fatty Acid Concentration (relative abundance) |

| Human Brain (Adult) | Cerebrosides | High (Ratio of hydroxy to normal acids ~2) |

| Human Brain (Adult) | Sulfatides | Moderate (Ratio of hydroxy to normal acids 0.6-0.8) |

| Mouse Brain (Myelin) | Galactosylceramides & Sulfatides | ~25% of total outer leaflet lipids |

| Mouse Oligodendrocytes | Sulfatides | C18-OH species present in early development, C22-OH and C24 species predominate in mature cells |

Note: Absolute concentrations can vary significantly based on age, specific brain region, and analytical methodology.[9][10][11]

Signaling Pathways and Biological Significance

The role of FA2H and its product, this compound, extends beyond structural components of membranes. They are implicated in various signaling pathways crucial for cellular function, particularly in the nervous system.

Loss of FA2H function leads to demyelination and axonal degeneration, highlighting its importance in myelin maintenance.[3] The absence of 2-hydroxylated sphingolipids may alter membrane fluidity and disrupt downstream signaling cascades.[3] FA2H has been shown to regulate cell cycle exit in Schwann cells, suggesting a role in cell differentiation and development.[3] Furthermore, altered ceramide metabolism due to FA2H deficiency can have widespread consequences on cellular processes, including protein and lipid turnover.[2]

Below is a simplified representation of the FA2H metabolic pathway and its connection to downstream cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FA2H and this compound.

FA2H Enzyme Activity Assay in Tissue Homogenates

This protocol describes an in vitro assay to measure the activity of FA2H in tissue homogenates using a deuterated fatty acid substrate and quantification by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Tissue of interest (e.g., brain)

-

Homogenization buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.4)

-

Cell Lysis Buffer (e.g., RIPA buffer)[12]

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Assay mixture components:

-

Tris-HCl buffer (pH 7.6)

-

NADP+

-

Glucose-6-phosphate

-

MgCl2

-

Glucose-6-phosphate dehydrogenase

-

Purified human NADPH:cytochrome P-450 reductase

-

-

Substrate: [3,3,5,5-D4]tetracosanoic acid solubilized in α-cyclodextrin solution

-

Internal standard (e.g., a different deuterated fatty acid)

-

Organic solvents for extraction (e.g., diethyl ether, hexane)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Tissue Homogenization:

-

Dissect and weigh the tissue on ice.[12]

-

Add ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).[12]

-

Homogenize the tissue using a mechanical homogenizer.[12]

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.[13]

-

Collect the supernatant and determine the protein concentration.[12]

-

-

Enzyme Reaction:

-

In a glass tube, prepare the assay mixture containing Tris-HCl, NADP+, glucose-6-phosphate, MgCl2, glucose-6-phosphate dehydrogenase, and NADPH:cytochrome P-450 reductase.[14]

-

Add a specific amount of tissue homogenate (e.g., 50 µg of protein).[14]

-

Initiate the reaction by adding the deuterated fatty acid substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60-180 minutes).[14]

-

-

Lipid Extraction and Derivatization:

-

Stop the reaction by adding an appropriate quenching solution (e.g., acidic methanol).

-

Add the internal standard.

-

Extract the lipids using an organic solvent mixture (e.g., diethyl ether).[14]

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the fatty acids to their trimethylsilyl (TMS) esters using a derivatization agent.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample by GC-MS.

-

Quantify the amount of deuterated 2-hydroxy fatty acid product relative to the internal standard.

-

Calculate the enzyme activity as fmol of product formed per mg of protein per minute.[14]

-

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, plasma)

-

Internal standard (e.g., deuterated this compound)

-

Solvents for extraction (e.g., methanol, chloroform, water)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To the biological sample, add the internal standard.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

Collect the organic phase and evaporate the solvent.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto the C18 column.

-

Separate the lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Define the precursor and product ion transitions for both this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Recombinant FA2H Protein Expression and Purification

This protocol describes the expression of recombinant FA2H in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the FA2H gene with an affinity tag (e.g., His-tag)

-

LB medium and appropriate antibiotics

-

IPTG for induction

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole, and protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash and elution buffers with increasing concentrations of imidazole

Procedure:

-

Expression:

-

Transform the expression vector into the E. coli strain.

-

Grow an overnight culture and then inoculate a larger volume of LB medium.

-

Induce protein expression with IPTG when the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).

-

Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Purification:

-

Apply the cleared lysate to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant FA2H protein with elution buffer containing a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.

-

Mandatory Visualizations

Experimental Workflow for FA2H Activity Measurement

References

- 1. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Hydroxylase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Fatty acid hydroxylase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. Frontiers | A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities [frontiersin.org]

- 8. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 9. Sulfatide species with various fatty acid chains in oligodendrocytes at different developmental stages determined by imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visualization by mass spectrometry of 2-dimensional changes in rat brain lipids, including N-acylphosphatidylethanolamines, during neonatal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saturated Fatty Acid Blood Levels and Cardiometabolic Phenotype in Patients with HFpEF: A Secondary Analysis of the Aldo-DHF Trial [mdpi.com]

- 12. medium.com [medium.com]

- 13. benchchem.com [benchchem.com]

- 14. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid is a member of the alpha-hydroxy fatty acid family and has garnered increasing interest in various fields, including cosmetics and skin care product development.[1] Its role as a potential biomarker and its impact on cellular processes necessitate accurate and robust analytical methods for its detection and quantification in diverse biological and chemical matrices. The primary analytical challenges for this compound and other hydroxy fatty acids (HFAs) are their low volatility and polar nature, which often require specific sample preparation steps, particularly for gas chromatography-based methods.[2][3]

This document provides detailed application notes and experimental protocols for the analysis of this compound using two principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

The two most prevalent and powerful techniques for the analysis of this compound are GC-MS and LC-MS.[4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for fatty acid analysis. However, due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable moieties.[2][3][5] This typically involves esterification of the carboxylic acid and silylation of the hydroxyl group.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the significant advantage of analyzing this compound directly in its native form, thus avoiding the time-consuming derivatization steps.[4][6] LC-MS methods, particularly those employing high-resolution mass spectrometry (HRMS), provide excellent sensitivity and specificity for the analysis of HFAs in complex matrices.[4]

Quantitative Data Summary

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of hydroxystearic acids using GC-MS and LC-MS. It is important to note that data specifically for this compound is limited; therefore, data from closely related hydroxystearic acid isomers are included to provide a comprehensive overview.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Reference |

| Limit of Detection (LOD) | Method dependent, can reach low ng levels. | Low ng/mL range. For 1this compound, an LOD of 1.1 µg/mL has been reported using HPLC-ELSD. | [6][7] |

| Limit of Quantification (LOQ) | 1.8 ng for 9-hydroxystearic acid and 4.4 ng for 10-hydroxystearic acid have been reported. | A lower limit of quantification of 0.45 µg/mL has been reported for synthesized dihydroxystearic acid. For 1this compound, an LOQ of 3.2 µg/mL has been reported using HPLC-ELSD. | [6][7] |

| Linearity | Good linearity is typically achieved over a wide concentration range with appropriate internal standards. | A linear range of 119.1–1190.7 µg/mL (r = 0.9993–0.9995) has been reported for 1this compound. | [7] |

| Recovery | Dependent on the extraction and derivatization efficiency. | Mean recovery of 101.5% has been reported for 1this compound. | [7] |

| Precision (RSD%) | Repeatability RSDs of less than 1.7% have been reported for related compounds. | RSDs for repeatability of less than 1.7% and for stability of less than 2.6% have been reported for 1this compound. | [7] |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines the steps for the quantification of this compound in a biological matrix using GC-MS, involving lipid extraction, saponification, and a two-step derivatization process.

1. Lipid Extraction (Folch Method) a. Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1 v/v).[5] b. Add an appropriate internal standard (e.g., a deuterated analog of a fatty acid) to correct for extraction efficiency.[5] c. Perform a liquid-liquid extraction by adding water or a salt solution to separate the organic and aqueous phases.[5] d. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Saponification (for total fatty acid analysis) a. To the dried lipid extract, add a solution of methanolic potassium hydroxide (KOH) to hydrolyze the ester bonds and release the free fatty acids.[5][6] b. Heat the mixture to ensure complete saponification.

3. Derivatization a. Esterification (Methylation): i. Neutralize the saponified sample and extract the free fatty acids. ii. Add a methylating agent, such as boron trifluoride-methanol complex (BF3-Methanol) or methanolic HCl, to the extracted fatty acids to form fatty acid methyl esters (FAMEs).[5][6][8] iii. Heat the reaction mixture to drive the esterification to completion.[8] b. Silylation: i. Dry the FAMEs mixture. ii. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl group to a trimethylsilyl (TMS) ether.[3][5] iii. Heat the mixture to complete the silylation reaction.[3]

4. GC-MS Analysis a. Injection: Inject the derivatized sample into the GC-MS system. b. Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the derivatized analytes based on their boiling points and polarity.[5] c. Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6] d. Quantification: Create a calibration curve by analyzing a series of known concentrations of a this compound standard that has undergone the same derivatization process. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.[2]

Protocol 2: LC-MS Analysis of this compound

This protocol describes a more direct method for the quantification of this compound using LC-MS, which does not require derivatization.

1. Sample Preparation a. Extraction: i. For liquid samples (e.g., plasma, milk), perform a protein precipitation step using a cold organic solvent like acetonitrile or isopropanol.[9] ii. For solid samples, perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).[6] b. Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound). c. Centrifugation: Centrifuge the sample to pellet any precipitated proteins or solid debris. d. Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a clean vial for analysis.

2. LC-MS/MS Analysis a. Chromatographic Separation: i. Inject the sample extract onto a reverse-phase C18 column.[7] ii. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). b. Mass Spectrometric Detection: i. Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[4] ii. For quantification, use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer or high-resolution full scan on an Orbitrap or TOF instrument. iii. Monitor for the precursor ion ([M-H]⁻) of this compound and its characteristic product ions. c. Quantification: Generate a calibration curve by analyzing a series of standard solutions of this compound of known concentrations. Plot the peak area of the analyte against its concentration.

Visualized Workflows

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for LC-MS analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

gas chromatography-mass spectrometry (GC-MS) analysis of 2-hydroxystearic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid is a member of the alpha-hydroxy fatty acid class, characterized by a hydroxyl group on the second carbon of the stearic acid chain. Altered levels of 2-hydroxy fatty acids have been implicated in various physiological and pathological processes, making their accurate quantification essential for research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the quantification of fatty acids, offering high sensitivity and selectivity. However, the inherent low volatility and polar nature of this compound necessitate a derivatization step to render it suitable for GC-MS analysis.

This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound from biological samples using GC-MS. The described methodology involves a robust sample preparation procedure, including lipid extraction and a two-step derivatization process to form the trimethylsilyl (TMS) ether of the fatty acid methyl ester (FAME), followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

Internal Standard (e.g., deuterated stearic acid or a suitable odd-chain fatty acid)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

0.5 M Methanolic KOH

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

Sample Preparation and Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

-

Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the homogenized sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge to induce phase separation.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol

This protocol involves a two-step derivatization: methylation of the carboxylic acid group followed by silylation of the hydroxyl group.

-

Saponification and Methylation (FAME Preparation):

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

-

Heat the mixture at 80°C for 10 minutes to saponify the lipids and liberate the fatty acids.

-

After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly and centrifuge.

-

Transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean tube. Repeat the hexane extraction once more and combine the hexane layers.

-

Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.

-

-

Silylation (TMS Ether Formation):

-

To the dried FAME residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of the TMS derivative of this compound methyl ester.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| MSD Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis) |

Data Presentation

Quantitative Data Summary

The following table summarizes expected and reported quantitative data for the GC-MS analysis of hydroxy fatty acids. Specific values for this compound should be determined empirically using a standard.

| Parameter | Expected/Reported Value |

| Retention Time | The retention time for the derivatized this compound will be dependent on the specific GC conditions and column used. It is expected to elute after the stearic acid methyl ester. |

| Characteristic Ions (m/z) | For the TMS derivative of 2-hydroxy fatty acid methyl esters, a characteristic fragment ion at m/z 190 resulting from TMS migration to the ester group is expected. Other significant ions should be determined from a standard injection. |

| Limit of Detection (LOD) | Method-dependent, but can reach low ng levels. For 9-hydroxystearic acid, an LOQ of 1.8 ng has been reported, suggesting a similar range may be achievable for the 2-hydroxy isomer.[1] |

| Limit of Quantification (LOQ) | An LOQ of 1.8 ng has been reported for 9-hydroxystearic acid.[1] A similar or slightly higher LOQ may be expected for this compound. |

| Linearity Range | Typically wide and dependent on the detector and the efficiency of the derivatization. A linear range of 0.01-10 mg/L has been reported for similar compounds.[1] |

| Precision (RSD%) | High reproducibility is achievable with intra- and inter-day precision (RSD%) typically below 15%.[1] |

| Accuracy/Recovery | Good recovery is expected, though it can be influenced by the efficiency of the derivatization step. Relative recoveries of over 95% have been reported for similar compounds.[1] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical steps for preparing this compound for GC-MS.

References

Application Notes and Protocols for the Extraction of 2-Hydroxystearic Acid from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxystearic acid (2-HSA) is a C18 saturated fatty acid with a hydroxyl group at the alpha-position. As a key intermediate in the metabolism of sphingolipids, its accurate quantification in biological tissues is crucial for understanding a variety of physiological and pathological processes. 2-HSA is a component of ceramides, which are essential structural elements of cell membranes and play significant roles in cellular signaling pathways, including those involved in apoptosis, cell growth, and differentiation. Altered levels of 2-hydroxylated fatty acids have been implicated in several diseases, making 2-HSA a molecule of interest in drug development and metabolic research.

These application notes provide detailed protocols for the extraction of this compound from biological tissues, primarily focusing on brain tissue as an example due to the high abundance of hydroxylated sphingolipids in the nervous system. The methodologies described are based on well-established lipid extraction techniques and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and specificity.

Data Presentation: Comparison of Extraction and Analytical Methods

The selection of an appropriate extraction and analytical method is critical for the accurate quantification of this compound. The following tables summarize typical performance characteristics for commonly used methods. While data specific to 2-HSA is limited, the presented values are based on studies of similar hydroxylated fatty acids and provide a reliable reference for method selection and validation.

Table 1: Comparison of Lipid Extraction Methods

| Extraction Method | Typical Total Lipid Recovery (%) | Key Advantages | Key Disadvantages |

| Folch (Chloroform:Methanol, 2:1) | ~95-99% | Well-established, high recovery for a broad range of lipids. | Use of toxic chloroform, relatively labor-intensive. |

| Bligh & Dyer (Chloroform:Methanol:Water) | ~95% | Reduced solvent volume compared to Folch, good for smaller sample sizes. | Still utilizes chloroform. |

| MTBE:Methanol | ~90-95% | Safer alternative to chloroform, suitable for high-throughput applications. | May have slightly lower recovery for some polar lipids. |

Table 2: Typical LC-MS/MS Performance for Hydroxylated Fatty Acid Quantification

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.4 - 2.6 ng/mL[1] | [1] |

| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL[1] | [1] |

| Linearity (r²) | > 0.99 | [1] |

| Intra-day Precision (%RSD) | < 15% | [1] |

| Inter-day Precision (%RSD) | < 15% | [1] |

| Recovery | 85 - 115% | [2] |

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue using the Folch Method

This protocol details the extraction of total lipids, including this compound, from brain tissue.

Materials:

-

Brain tissue (fresh or frozen at -80°C)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-